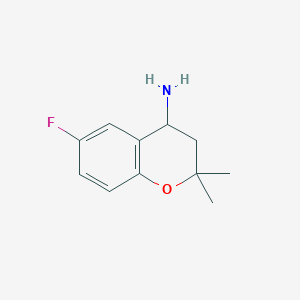
6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine is a chemical compound with a unique structure that includes a fluorine atom, a dimethyl group, and an amine group attached to a benzopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a benzopyran derivative, followed by the introduction of the dimethyl and amine groups under controlled reaction conditions. The specific reagents and catalysts used can vary, but common choices include fluorinating agents like Selectfluor and amine sources such as ammonia or primary amines.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Key considerations include the selection of efficient catalysts, the use of high-purity starting materials, and the implementation of robust purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the benzopyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and amine group play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: This compound shares the benzopyran ring and fluorine atom but differs in the presence of a carboxylic acid group instead of an amine group.
6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid ethyl ester: Similar to the previous compound but with an ethyl ester group.
Uniqueness
6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a fluorine atom and an amine group allows for versatile reactivity and potential interactions with a wide range of molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
6-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-amine |
InChI |
InChI=1S/C11H14FNO/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,9H,6,13H2,1-2H3 |
InChI Key |
LLWCBPNSRBRTGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(O1)C=CC(=C2)F)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-1-[(piperidin-2-yl)methyl]urea](/img/structure/B15261859.png)

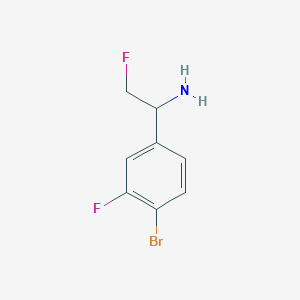
![3-{[(benzyloxy)carbonyl]amino}-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B15261883.png)
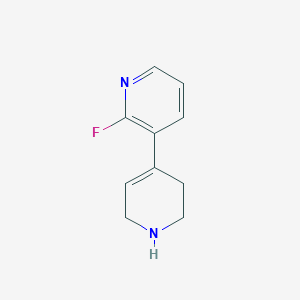
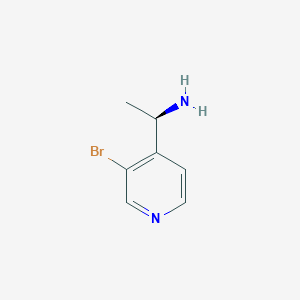
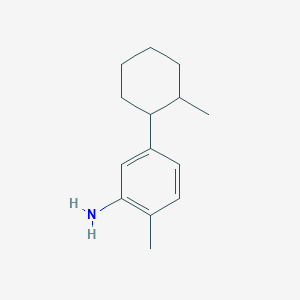
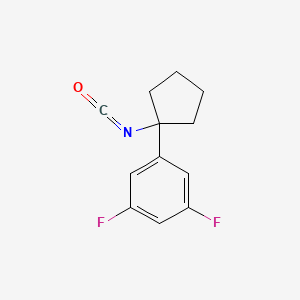


![N-[1-(2-bromophenyl)ethyl]cyclopropanamine](/img/structure/B15261921.png)
![1-(2-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15261923.png)
![7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one](/img/structure/B15261924.png)
![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [(1,3-dioxaindan-4-yl)(hydroxy)methyl]phosphonate](/img/structure/B15261931.png)
